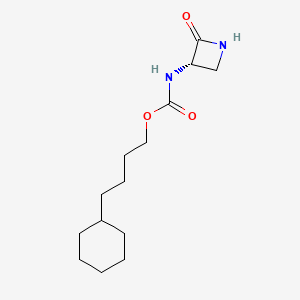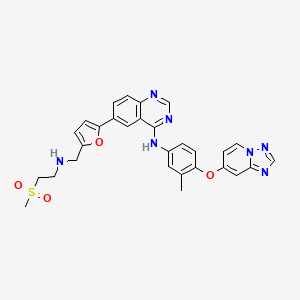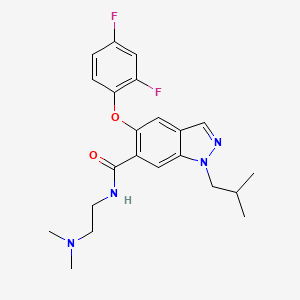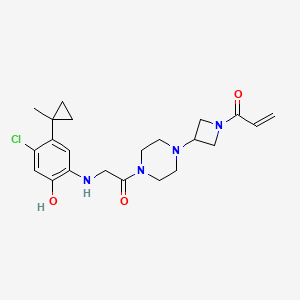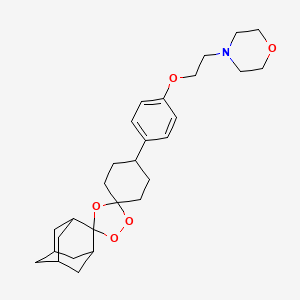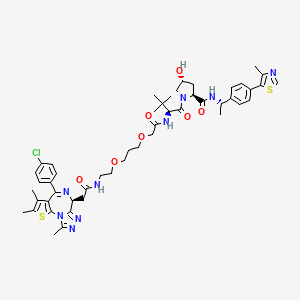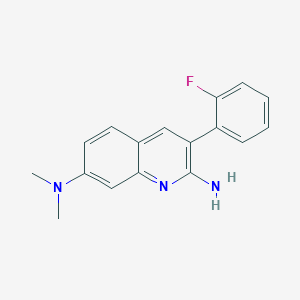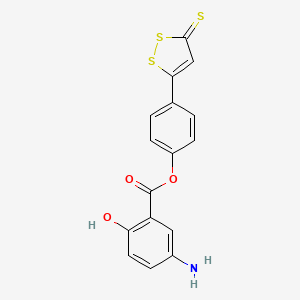
ATB 429
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ATB 429 is a hydrogen sulfide-releasing derivative of mesalamine. It has been studied for its potential therapeutic effects, particularly in the treatment of inflammatory bowel diseases such as colitis. The compound combines the anti-inflammatory properties of mesalamine with the benefits of hydrogen sulfide, which is known for its role in modulating inflammation and pain .
Preparation Methods
The synthesis of ATB 429 involves the chemical modification of mesalamine to incorporate a hydrogen sulfide-releasing moiety. The key synthetic steps include the esterification of 5-amino-2-hydroxy-benzoic acid with 4-(5-thioxo-5H-[1,2]dithiol-3-yl)-phenol. The structure of this compound is verified spectroscopically using proton nuclear magnetic resonance (1H-NMR) and carbon-14 nuclear magnetic resonance (14C-NMR)
Chemical Reactions Analysis
ATB 429 undergoes various chemical reactions, primarily driven by its hydrogen sulfide-releasing capability. The compound can participate in oxidation and reduction reactions, as well as substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions include mesalamine and hydrogen sulfide .
Scientific Research Applications
ATB 429 has been extensively studied for its potential applications in scientific research. In the field of medicine, it has shown promise in the treatment of inflammatory bowel diseases by reducing inflammation and pain. The compound has also been investigated for its neuroprotective effects, as hydrogen sulfide is known to modulate neuronal activity and protect against oxidative stress . In chemistry, this compound serves as a model compound for studying hydrogen sulfide-releasing drugs and their mechanisms of action .
Mechanism of Action
The mechanism of action of ATB 429 involves the release of hydrogen sulfide, which exerts anti-inflammatory and anti-nociceptive effects. Hydrogen sulfide modulates various molecular targets, including potassium channels and inflammatory cytokines. The compound reduces leukocyte adherence to the vascular endothelium and inhibits the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interferon-gamma . This dual action of mesalamine and hydrogen sulfide makes this compound a potent anti-inflammatory agent.
Comparison with Similar Compounds
ATB 429 is unique compared to other similar compounds due to its dual action of releasing hydrogen sulfide and retaining the anti-inflammatory properties of mesalamine. Similar compounds include other hydrogen sulfide-releasing drugs and mesalamine derivatives. this compound has shown superior efficacy in reducing inflammation and pain in various models of colitis . The combination of mesalamine and hydrogen sulfide in a single compound provides a synergistic effect that is not observed with either component alone.
Properties
CAS No. |
915798-75-3 |
|---|---|
Molecular Formula |
C16H11NO3S3 |
Molecular Weight |
361.45 |
IUPAC Name |
[4-(5-sulfanylidenedithiol-3-yl)phenyl] 5-amino-2-hydroxybenzoate |
InChI |
InChI=1S/C16H11NO3S3/c17-10-3-6-13(18)12(7-10)16(19)20-11-4-1-9(2-5-11)14-8-15(21)23-22-14/h1-8,18H,17H2 |
InChI Key |
IFYIEDLRMQRZEP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=S)SS2)OC(=O)C3=C(C=CC(=C3)N)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ATB-429 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



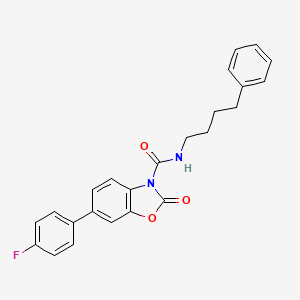

![4-({[1-(2-Fluorophenyl)cyclopentyl]amino}methyl)-2-[(4-methylpiperazin-1-yl)methyl]phenol trihydrochloride](/img/structure/B605585.png)
